Vasicine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

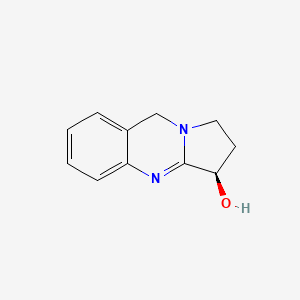

Peganine is a member of quinazolines.

(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol is a natural product found in Sida cordifolia, Anisotes trisulcus, and other organisms with data available.

Actividad Biológica

Vasicine, a pyrroquinazoline alkaloid derived from the plant Adhatoda vasica, has garnered significant attention due to its diverse biological activities. This article presents a comprehensive overview of this compound's pharmacological properties, including its antimicrobial, antioxidant, anti-inflammatory, antidiabetic, antiviral, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is classified as a quinazoline alkaloid and is primarily extracted from the leaves of Adhatoda vasica. Its molecular structure contributes to its bioactivity, with various studies employing molecular docking to predict its interactions with biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent, particularly against pathogens resistant to conventional antibiotics.

| Microbial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity through several assays:

- ABTS Scavenging Assay : IC50 = 11.5 µg/ml

- Ferric Reducing Power Assay : IC50 = 15 µg/ml

- DPPH Radical Scavenging Assay : IC50 = 18.2 µg/ml

- Hydroxyl Radical Scavenging Assay : IC50 = 22 µg/ml

- Hydrogen Peroxide Assay : IC50 = 27.8 µg/ml

These results indicate that this compound possesses strong free radical scavenging abilities, which can help mitigate oxidative stress in biological systems .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been substantiated through various in vitro assays:

- Proteinase Inhibitory Assay : IC50 = 76 µg/ml

- Bovine Serum Albumin (BSA) Method : IC50 = 51.7 µg/ml

- Egg Albumin Method : IC50 = 53.2 µg/ml

- Lipooxygenase Inhibition Assay : IC50 = 76 µg/ml

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory conditions by inhibiting key inflammatory mediators .

Antidiabetic Activity

This compound has shown promising results in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes:

- α-Amylase Inhibition Assay : IC50 = 47.6 µg/ml

- α-Glucosidase Inhibition Assay : IC50 = 49.68 µg/ml

Additionally, this compound was effective in reducing non-enzymatic glycosylation of hemoglobin, indicating its potential role in glycemic control .

Antiviral Activity

Research indicates that this compound possesses antiviral properties, particularly against HIV protease:

- HIV Protease Inhibition Assay : IC50 = 38.5 µg/ml

This suggests that this compound may be beneficial in developing antiviral therapies targeting HIV .

Anticancer Activity

This compound's anticancer potential has been explored in various cancer cell lines:

- Lung Cancer Cells (A549) : IC50 = 46.5 µg/ml

- Human Fibroblast Cells : IC50 = 82.5 µg/ml

The cytotoxic effects were assessed using MTT assays and direct microscopic observation, demonstrating this compound's ability to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .

Case Studies and Clinical Applications

Several studies have investigated the therapeutic applications of this compound in traditional medicine and modern pharmacology:

- Traditional Uses : In Ayurvedic practices, Adhatoda vasica is used for treating respiratory ailments, showcasing the historical significance of this compound.

- Modern Research : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for chronic diseases, including diabetes and cancer.

Propiedades

Número CAS |

18549-38-7 |

|---|---|

Fórmula molecular |

C11H12N2O |

Peso molecular |

188.23 g/mol |

Nombre IUPAC |

(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1 |

Clave InChI |

YIICVSCAKJMMDJ-SNVBAGLBSA-N |

SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O |

SMILES isomérico |

C1CN2CC3=CC=CC=C3N=C2[C@@H]1O |

SMILES canónico |

C1CN2CC3=CC=CC=C3N=C2C1O |

Key on ui other cas no. |

6159-55-3 |

Pictogramas |

Irritant |

Sinónimos |

peganine peganine hydrochloride dihydrate vasicine vasicine hydrochloride, (R)-isomer vasicine monohydrochloride, (R)-isomer vasicine, (+-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.